6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione, also known as 6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione, is a natural product isolated from the leaves of the plant Croton cajucara. It is a sesquiterpene lactone with a unique structure, and it has been studied extensively for its potential use in the treatment of various diseases.
Scientific Research Applications
6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione has been studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as potential applications in the treatment of neurodegenerative diseases. Additionally, it has been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione is still not fully understood. However, it is known to interact with various proteins and enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are involved in the inflammatory response. Additionally, it has been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione have been studied extensively. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as potential applications in the treatment of neurodegenerative diseases. Additionally, it has been found to have antioxidant, anti-apoptotic, and anti-diabetic activities.
Advantages and Limitations for Lab Experiments
The advantages of using 6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione for lab experiments include its availability, low cost, and ease of synthesis. Additionally, it has been found to have a wide range of biological activities, making it a useful compound for further study. However, there are some limitations to using 6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione for lab experiments, such as its potential toxicity and the difficulty in obtaining pure samples.
Future Directions
There are many potential future directions for 6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione. These include further research into its anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as its potential use in the treatment of neurodegenerative diseases, diabetes, obesity, and cardiovascular diseases. Additionally, further research could be done into its potential toxicity and the difficulty in obtaining pure samples. Finally, further research could be done into its potential use as an antioxidant, anti-apoptotic, and anti-diabetic agent.
Synthesis Methods
The synthesis of 6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione has been studied extensively. The most common synthesis method involves the reaction of a sesquiterpene lactone, such as 6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione, with an alkylating agent, such as methyl iodide, in the presence of a base, such as sodium hydride, to form a product. This product can then be purified by chromatography, and the desired compound can be isolated.
properties
IUPAC Name |
11-methyl-8,14,16-trioxatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6-tetraene-9,13-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-14-6-9(15)18-13(14)19-11-7-4-2-3-5-8(7)17-12(16)10(11)14/h2-5,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXFOGSTYWFBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)OC1OC3=C2C(=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6b-methyl-6b,9a-dihydro-6H-furo[3',2':4,5]furo[3,2-c]chromene-6,8(7H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.